2-Chloro-5-(methoxycarbonyl)benzoic acid
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Overview
Description
2-Chloro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by a methoxycarbonyl group
Mechanism of Action
Target of Action
2-Chloro-5-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by inhibiting the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels .
Mode of Action
SGLT2 inhibitors function by blocking the SGLT2 protein in the kidneys, reducing the reabsorption of glucose and causing more glucose to be excreted in the urine .
Biochemical Pathways
By inhibiting SGLT2, these drugs reduce the reabsorption of filtered glucose, leading to increased glucose excretion and decreased blood glucose levels .
Result of Action
SGLT2 inhibitors can lower blood glucose levels, reduce body weight, and lower blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with dimethyl terephthalate as the raw material. The process includes nitration, hydrolysis, hydrogenation, esterification, chlorination, and diazotization . Each step requires specific reaction conditions, such as the use of concentrated sulfuric acid for nitration and hydrogen gas for hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar multi-step process. The scalability of this process has been demonstrated with batch sizes of approximately 70 kg, achieving a total yield of 24% . The industrial process emphasizes cost-effectiveness and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Esterification: Catalysts like sulfuric acid or hydrochloric acid are used to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Esters: Methyl, ethyl, and other esters of this compound.
Reduced Products: Alcohols or amines derived from the reduction of the carboxylic acid group.
Scientific Research Applications
2-Chloro-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-4-(methoxycarbonyl)benzoic acid
- 2-Chloro-6-(methoxycarbonyl)benzoic acid
- 5-Chloro-2-(methoxycarbonyl)benzoic acid
Comparison: 2-Chloro-5-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the chlorine and methoxycarbonyl groups, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications where other isomers may not be as effective .
Properties
CAS No. |
651058-97-8 |
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Molecular Formula |
C9H6ClO4- |
Molecular Weight |
213.59 g/mol |
IUPAC Name |
2-chloro-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12)/p-1 |
InChI Key |
YHXPAIMKXLFOOT-UHFFFAOYSA-M |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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